2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization using an acidic catalyst to yield the final indene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione
- 2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione
- 2-[3-(3-chlorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione
Uniqueness
2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O3/c1-16-8-7-11-18(14-16)22(26)15-21(17-9-3-2-4-10-17)23-24(27)19-12-5-6-13-20(19)25(23)28/h2-14,21,23H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNRNWCQWANCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385601 |
Source
|
Record name | STK367593 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-21-3 |
Source
|
Record name | STK367593 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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